molecular formula C9H22N2 B1307894 5-(Diethylamino)pentylamine CAS No. 34987-15-0

5-(Diethylamino)pentylamine

Cat. No.: B1307894
CAS No.: 34987-15-0
M. Wt: 158.28 g/mol
InChI Key: JYCCKJSLUHEIDU-UHFFFAOYSA-N
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Description

. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl groups. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The preparation of 5-(Diethylamino)pentylamine can be achieved through several synthetic routes. One common method involves the reaction of ethylenediamine with 1-bromopentane to synthesize pentamethylenediamine. This intermediate is then reacted with diethyl ether and triethylamine to generate this compound . Another method involves the condensation reaction of 4,7-dichloroquinoline with 5-(N-ethyl-N-2-hydroxyethylamino)-2-pentylamine, followed by deprotection and reductive amination .

Chemical Reactions Analysis

5-(Diethylamino)pentylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include diethyl ether, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)pentylamine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

5-(Diethylamino)pentylamine can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chain length, reactivity, and applications.

Properties

IUPAC Name

N',N'-diethylpentane-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-3-11(4-2)9-7-5-6-8-10/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCCKJSLUHEIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404549
Record name 5-(DIETHYLAMINO)PENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34987-15-0
Record name 5-(DIETHYLAMINO)PENTYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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